(S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride
CAS No.:
Cat. No.: VC13802369
Molecular Formula: C5H10Cl2N2OS
Molecular Weight: 217.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10Cl2N2OS |
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Molecular Weight | 217.12 g/mol |
IUPAC Name | (2S)-2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride |
Standard InChI | InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H/t4-;;/m1../s1 |
Standard InChI Key | GAFOICFIKLBOFO-RZFWHQLPSA-N |
Isomeric SMILES | C1=C(N=CS1)[C@@H](CO)N.Cl.Cl |
SMILES | C1=C(N=CS1)C(CO)N.Cl.Cl |
Canonical SMILES | C1=C(N=CS1)C(CO)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thiazole ring substituted at the 4-position with an ethanolamine group. The stereochemistry at the chiral center is defined as (S)-configuration, which influences its interactions with biological targets. The dihydrochloride salt form arises from protonation of the amino group and ethanol’s hydroxyl group, stabilized by two hydrochloric acid molecules .
Key structural identifiers include:
Physicochemical Characteristics
The compound’s dihydrochloride form significantly alters its physical properties compared to the free base. Key data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 217.12 g/mol | |
Solubility | High in water, moderate in DMSO | |
Storage Conditions | 2–8°C under inert atmosphere | |
Hazard Statements | H302, H315, H319, H335 |
The thiazole ring contributes to its planar aromaticity, while the ethanolamine side chain enables hydrogen bonding and salt formation .
Synthesis and Reactivity
Synthetic Routes
The synthesis of (S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride typically involves multi-step processes:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones yields the thiazole core.
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Chiral Introduction: Asymmetric synthesis or enzymatic resolution ensures the (S)-configuration at the chiral center .
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Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt .
Chemical Reactivity
The compound’s reactivity is dominated by:
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Amino Group: Participates in nucleophilic substitutions, forming amides or Schiff bases.
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Thiazole Ring: Undergoes electrophilic substitutions at the 2- and 5-positions due to electron-rich sulfur and nitrogen atoms.
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Hydroxyl Group: Can be esterified or oxidized to a ketone under strong conditions .
Comparative Analysis with Related Compounds
Compound Name | Key Differences | Biological Activity |
---|---|---|
Thiamine (Vitamin B₁) | No ethanolamine side chain | Cofactor in carbohydrate metabolism |
(S)-2-Amino-2-(thiazol-2-yl)ethanol | Thiazole substitution at 2-position | Enhanced antimicrobial activity |
4-Methylthiazole | Lacks amino alcohol moiety | Industrial solvent |
The 4-thiazolyl substitution in (S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride uniquely positions it for targeted drug design .
Future Research Directions
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Target Identification: Proteomic studies to map binding partners.
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Derivative Synthesis: Modifying the thiazole ring or ethanolamine chain to enhance potency.
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In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.
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